(2-Methoxyquinolin-3-yl)methanol CAS number and identification
(2-Methoxyquinolin-3-yl)methanol CAS number and identification
An In-Depth Technical Guide to (2-Methoxyquinolin-3-yl)methanol: Synthesis, Characterization, and Analytical Protocols
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Historically, quinoline derivatives like quinine have been instrumental in combating malaria[1][2]. In the contemporary pharmaceutical landscape, this scaffold continues to be a cornerstone in the development of novel drugs. A prominent example is Bedaquiline, a diarylquinoline-based antibiotic approved for treating multi-drug-resistant tuberculosis, which underscores the enduring relevance of this chemical class[3].
(2-Methoxyquinolin-3-yl)methanol, the subject of this guide, is a functionalized quinoline derivative. The presence of a methoxy group at the 2-position and a hydroxymethyl group at the 3-position offers multiple points for further chemical modification, making it a valuable building block for creating libraries of more complex molecules. Understanding its synthesis and definitive identification is a critical first step for researchers aiming to leverage its structural features for drug design and development. This guide serves as a comprehensive technical resource for scientists, providing detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is foundational to all subsequent research. The primary identifier for (2-Methoxyquinolin-3-yl)methanol is its Chemical Abstracts Service (CAS) number.
CAS Number : 1038969-22-0[4][5][6]
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1038969-22-0 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4][5] |
| Molecular Weight | 189.21 g/mol | [4][5] |
| SMILES Code | OCC1=CC2=CC=CC=C2N=C1OC | [4] |
| Synonyms | (2-methoxy-3-quinolinyl)methanol | [5] |
Synthetic Protocol: From Aldehyde to Alcohol
The most direct and common synthetic route to (2-Methoxyquinolin-3-yl)methanol is through the selective reduction of its corresponding aldehyde, 2-Methoxyquinoline-3-carbaldehyde (CAS: 139549-06-7)[7]. This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, sodium borohydride (NaBH₄) offers an excellent balance of reactivity, selectivity, and operational simplicity for this specific conversion. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups on the quinoline ring[8].
Experimental Rationale & Workflow
The choice of NaBH₄ in methanol is deliberate. Methanol serves as both the solvent for the starting material and the proton source required to quench the intermediate borate ester complex, yielding the final alcohol product. The reaction is typically performed at a reduced temperature (0 °C) initially to moderate the exothermic reaction rate, ensuring safety and preventing potential side reactions. Allowing the reaction to warm to room temperature ensures the conversion proceeds to completion.
Caption: Synthetic workflow for the reduction of 2-Methoxyquinoline-3-carbaldehyde.
Step-by-Step Methodology
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Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 2-Methoxyquinoline-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.1 M concentration).
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Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
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Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
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Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf value) indicates conversion to the alcohol.
-
Quenching : Once the reaction is complete, carefully cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄. Self-Validation: The cessation of gas evolution indicates that the unreacted reducing agent has been fully decomposed.
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Extraction : Concentrate the mixture under reduced pressure to remove most of the methanol. Add more water to the residue and extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (2-Methoxyquinolin-3-yl)methanol.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized (2-Methoxyquinolin-3-yl)methanol requires a multi-technique analytical approach. Each technique provides orthogonal data that, when combined, creates a self-validating system confirming the molecular structure. For quinoline derivatives, the standard characterization suite includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[9][10].
Caption: Integrated workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra should be acquired.
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Protocol :
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Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher)[9].
-
-
Expected ¹H NMR Signals (in CDCl₃) :
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Aromatic Protons (4H) : Multiple signals in the range of δ 7.3-8.1 ppm, corresponding to the protons on the quinoline ring.
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Singlet (1H) : A sharp singlet around δ 8.0-8.2 ppm for the C4-H proton.
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Methylene Protons (-CH₂OH, 2H) : A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8-5.0 ppm.
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Methoxy Protons (-OCH₃, 3H) : A sharp singlet around δ 4.1-4.2 ppm.
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Hydroxyl Proton (-OH, 1H) : A broad singlet, whose chemical shift is concentration and solvent dependent.
-
-
Expected ¹³C NMR Signals (in CDCl₃) :
-
Multiple signals in the aromatic region (~120-150 ppm).
-
A distinct signal for the methoxy carbon (~55-60 ppm).
-
A signal for the methylene carbon (~60-65 ppm).
-
A signal for the C2 carbon bearing the methoxy group at a downfield shift (~160-165 ppm).
-
-
Trustworthiness : The combination of chemical shifts, integration values (proton count), and splitting patterns in the ¹H spectrum, along with the number of distinct signals in the ¹³C spectrum, provides a definitive fingerprint of the molecular skeleton.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.
-
Protocol :
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result : The primary peak observed should correspond to the protonated molecule [M+H]⁺.
-
Calculated [M] : 189.21
-
Expected [M+H]⁺ : 190.22
-
-
Self-Validation : A high-resolution mass spectrometry (HRMS) measurement can further validate the molecular formula by providing a mass accurate to several decimal places, ruling out other elemental compositions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Protocol :
-
Acquire a spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Characteristic Peaks :
-
O-H Stretch : A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹ for the methylene and methoxy groups.
-
C-H Stretch (sp²) : Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C and C=N Stretch : Multiple sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the quinoline aromatic system.
-
C-O Stretch : A strong absorption in the 1000-1250 cm⁻¹ region, corresponding to the alcohol and methoxy ether C-O bonds.
-
-
Expertise : The presence of the broad O-H band is a crucial piece of evidence confirming the successful reduction of the aldehyde (which would show a strong C=O stretch around 1680-1700 cm⁻¹) to the alcohol.
Conclusion
(2-Methoxyquinolin-3-yl)methanol (CAS: 1038969-22-0) is a valuable heterocyclic building block for chemical synthesis and drug discovery. This guide has detailed robust and verifiable protocols for its synthesis via the reduction of 2-Methoxyquinoline-3-carbaldehyde and its comprehensive characterization using a suite of modern analytical techniques. By following these methodologies, researchers can confidently prepare and validate this compound, ensuring the integrity of their starting materials for more advanced scientific exploration. The integration of experimental rationale with step-by-step instructions provides a framework for both practical execution and a deeper understanding of the underlying chemical principles.
References
-
Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available at: [Link]
-
MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available at: [Link]
-
ChemBK. (n.d.). (2-methoxy-3-quinolinyl)methanol. Available at: [Link]
-
Sci-Hub. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Available at: [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
Oxford Academic. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E. Available at: [Link]
- Jaouhari, R., & Quinn, P. (1994). IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. HETEROCYCLES, 38(10), 2243.
-
MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Available at: [Link]
-
ResearchGate. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers. Available at: [Link]
-
Wikipedia. (n.d.). Quinine. Available at: [Link]
-
Sci-Hub. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. 1038969-22-0|(2-Methoxyquinolin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. arctomsci.com [arctomsci.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. researchgate.net [researchgate.net]
